

Application Notes and Protocols for the Spectroscopic Analysis of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isopropyl hydrogen sulphate	
Cat. No.:	B037201	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **isopropyl hydrogen sulphate**. This document includes tabulated spectral data, comprehensive experimental protocols for sample analysis, and logical workflow diagrams to guide researchers in the characterization of this important chemical intermediate.

Introduction

Isopropyl hydrogen sulphate (IUPAC name: propan-2-yl hydrogen sulfate) is a chemical intermediate with the molecular formula C₃H₈O₄S.[1] It plays a role in various chemical syntheses, including as a precursor in the industrial production of isopropyl alcohol.[2] Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and ensuring the purity of this compound in research and development settings. This document outlines the key NMR and IR spectroscopic features of **isopropyl hydrogen sulphate** and provides detailed protocols for its analysis.

Spectroscopic Data ¹H and ¹³C NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **isopropyl hydrogen sulphate**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Isopropyl Hydrogen Sulphate**

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
(CH ₃) ₂ CH-	~1.4	Doublet	~6.0
(CH ₃) ₂ CH-	~4.6	Septet	~6.0
-SO ₄ H	Variable (broad)	Singlet	N/A

Note: The chemical shift of the acidic proton (-SO₄H) is highly dependent on the solvent, concentration, and temperature.

Table 2: 13C NMR Spectroscopic Data for Isopropyl Hydrogen Sulphate

Carbon	Chemical Shift (δ) ppm
(CH₃)₂CH-	~23
(CH₃)₂CH-	~75

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **isopropyl hydrogen sulphate** is dominated by strong absorptions from the sulfate group.

Table 3: Key IR Absorption Bands for Isopropyl Hydrogen Sulphate



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3400 (broad)	O-H stretch (hydrogen- bonded)	Strong
~2980, ~2940	C-H stretch (aliphatic)	Medium
~1250	S=O stretch (asymmetric)	Strong
~1150	S=O stretch (symmetric)	Strong
~1050	S-O stretch	Strong
~850	C-O-S stretch	Medium

Experimental Protocols Synthesis of Isopropyl Hydrogen Sulphate (Illustrative)

Isopropyl hydrogen sulphate can be synthesized by the reaction of isopropanol with concentrated sulfuric acid.[3]

Materials:

- Isopropanol
- Concentrated sulfuric acid (98%)
- · Ice bath
- · Magnetic stirrer and stir bar
- Dropping funnel
- Round-bottom flask
- Apparatus for vacuum distillation (optional, for purification)

Procedure:

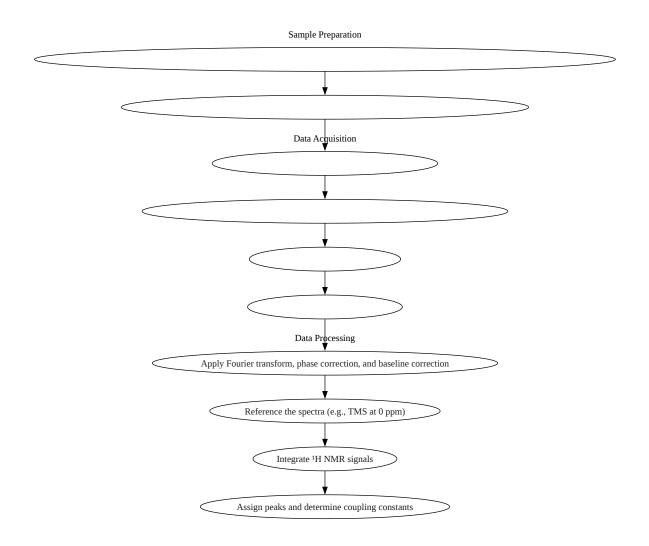


- Place a known amount of isopropanol in a round-bottom flask equipped with a magnetic stir bar.
- · Cool the flask in an ice bath.
- Slowly add an equimolar amount of concentrated sulfuric acid to the isopropanol via a dropping funnel while stirring vigorously. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- The resulting product can be used directly for some applications or purified, for example, by vacuum distillation, though this can be challenging due to its reactivity.

Safety Note: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

NMR Spectroscopy Protocol





Click to download full resolution via product page

• Isopropyl hydrogen sulphate sample



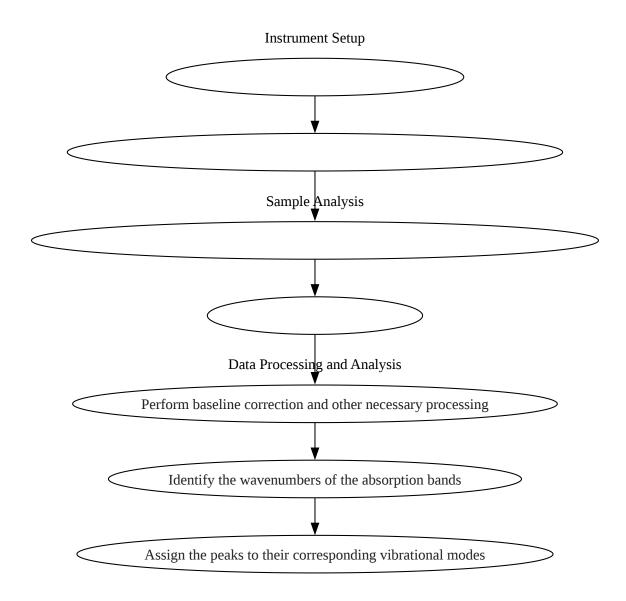
- Deuterated solvent (e.g., chloroform-d, deuterium oxide)
- 5 mm NMR tubes
- Glass Pasteur pipette and glass wool
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-25 mg of **isopropyl hydrogen sulphate** in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum and determine the coupling constants.
- Assign the peaks in both spectra to the corresponding nuclei in the isopropyl hydrogen sulphate molecule.

IR Spectroscopy Protocol (ATR-FTIR)





Click to download full resolution via product page

• Isopropyl hydrogen sulphate sample



- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (a diamond ATR crystal is recommended for corrosive samples)
- Solvent for cleaning (e.g., isopropanol, acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and functioning.
- Background Collection: Clean the ATR crystal surface with a suitable solvent and a lint-free wipe. Collect a background spectrum of the clean, dry crystal.
- Sample Application: Place a small drop of the neat isopropyl hydrogen sulphate liquid directly onto the center of the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing: Process the acquired spectrum, including baseline correction if necessary.
- Peak Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations as detailed in Table 3.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and lint-free wipes after the analysis.

Conclusion

The NMR and IR spectroscopic data and protocols provided in these application notes serve as a comprehensive guide for the characterization of **isopropyl hydrogen sulphate**. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately identify and assess the purity of this compound, facilitating its effective use in various chemical applications.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Methylethyl hydrogen sulfate | C3H8O4S | CID 81327 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl Hydrogen Sulphate | High-Purity Reagent [benchchem.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic Analysis of Isopropyl Hydrogen Sulphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037201#nmr-and-ir-spectroscopy-of-isopropyl-hydrogen-sulphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com